3-Nitro-2-propan-2-yloxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-2-propan-2-yloxybenzoic acid (NPBA) is an organic compound that is widely used in scientific research. It is a derivative of benzoic acid, which is a carboxylic acid, and is composed of a benzene ring with an oxygen-containing group and a nitro group. NPBA is used as an intermediate in the synthesis of various compounds and has been studied for its potential applications in a number of fields, including drug development, biochemistry, and physiology.
Scientific Research Applications
Coordination Chemistry and Luminescence
A study focused on the synthesis of Zn(II) and Co(II) complexes with 3-nitro-4-hydroxybenzoic acid, exploring their structures, physical properties, and anticonvulsant activities. These compounds exhibit unique bonding features and physical properties that contribute to their anticonvulsant activities (D'angelo et al., 2008). Another investigation assessed thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence, highlighting their potential in luminescence applications (Viswanathan & Bettencourt-Dias, 2006).
Pharmaceutical and Biochemical Research
Research has also explored the synthesis of 3-aminobenzoic acid from 3-nitrobenzoic acid for applications in medicine and dye production, indicating its importance as an intermediate in the synthesis of various pharmaceuticals (Qun, 2010). Additionally, the synthesis of Dabigatran Etexilate, an anticoagulant drug, from 3-nitro-4-chlorobenzoic acid through several chemical transformations, underscores the role of nitrobenzoic acid derivatives in drug synthesis (Guohua, 2013).
Materials Science
In materials science, nitrobenzoic acid derivatives have been investigated for their potential in the synthesis of liquid-crystalline compounds and the study of their molecular structures and interactions. One study detailed the fixation of multilayered structures in liquid-crystalline complexes involving benzoic acid derivatives, which could have implications for the development of novel materials (Kishikawa, Hirai, & Kohmoto, 2008).
Analytical and Environmental Applications
Another research focus is the evaluation of substrate specificity of 3-nitrobenzoic acid dioxygenase for the biodegradation of nitroaromatic compounds, highlighting the environmental applications of understanding and utilizing these biochemical pathways for pollutant degradation (Tomita, Katsuyama, & Ohnishi, 2021).
Safety And Hazards
The safety data sheet for a related compound, 3-Nitrobenzoic acid, indicates that it causes serious eye irritation and is harmful to aquatic life . It’s recommended to wash skin thoroughly after handling, avoid release to the environment, and wear eye/face protection . If in eyes, rinse cautiously with water for several minutes and get medical advice if eye irritation persists .
properties
IUPAC Name |
3-nitro-2-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(2)16-9-7(10(12)13)4-3-5-8(9)11(14)15/h3-6H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVRRWKNAJCNEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284457 |
Source
|
Record name | 3-nitro-2-propan-2-yloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-propan-2-yloxybenzoic acid | |
CAS RN |
81957-22-4 |
Source
|
Record name | NSC37274 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-nitro-2-propan-2-yloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.